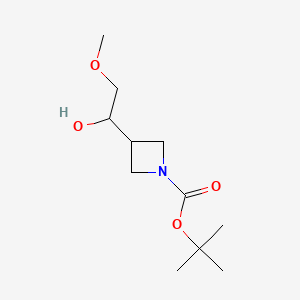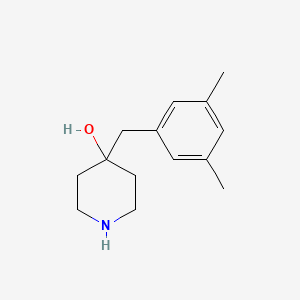![molecular formula C6H8ClN3O3 B13571858 2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)
2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride, can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the cyclization of amino nitriles.
Industrial Production Methods
Industrial production of imidazole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product .
化学反応の分析
Types of Reactions
2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole derivatives into imidazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolones, while reduction can produce imidazolines .
科学的研究の応用
2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it effective in various biological processes . The exact pathways and targets depend on the specific application and the structure of the derivative .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: Another antihistaminic agent.
Omeprazole: An antiulcer agent.
Uniqueness
2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
特性
分子式 |
C6H8ClN3O3 |
|---|---|
分子量 |
205.60 g/mol |
IUPAC名 |
2-(1H-imidazole-2-carbonylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O3.ClH/c10-4(11)3-9-6(12)5-7-1-2-8-5;/h1-2H,3H2,(H,7,8)(H,9,12)(H,10,11);1H |
InChIキー |
CDVCESMLHHYOOT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)C(=O)NCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



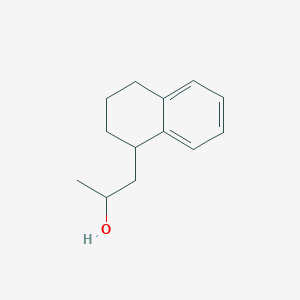
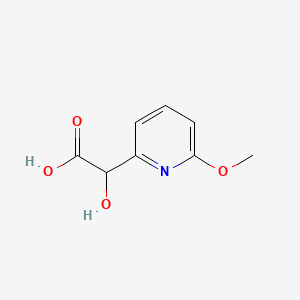
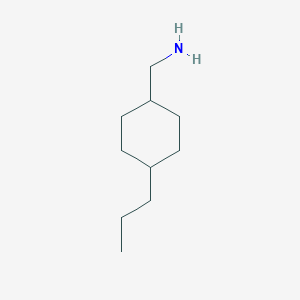
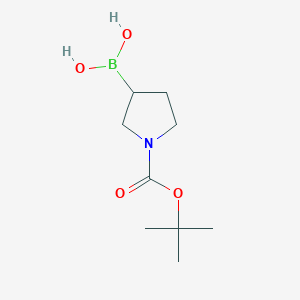
![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13571821.png)
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)
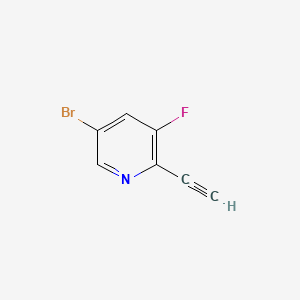
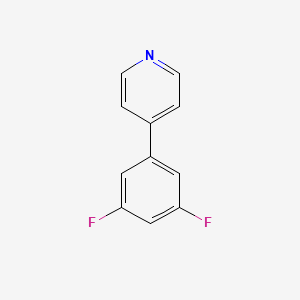
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)
![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)
